3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one
Description
The compound 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one is a coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 3 with a propenoyl group bearing a 4-ethoxy-3-methoxyphenyl moiety and at position 8 with a methoxy group. The ethoxy and methoxy substituents on the phenyl ring enhance lipophilicity and may influence hydrogen-bonding capacity, impacting solubility and metabolic stability.
Properties
IUPAC Name |
3-[(E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O6/c1-4-27-18-11-9-14(12-20(18)26-3)8-10-17(23)16-13-15-6-5-7-19(25-2)21(15)28-22(16)24/h5-13H,4H2,1-3H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNSCAANSVNRDG-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one , also known as a derivative of coumarin, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 380.396 g/mol. The structure features a coumarin backbone with specific substitutions that are believed to contribute to its biological effects.
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. The compound has been tested for its antiproliferative effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7).
- Mechanism of Action : Studies have suggested that compounds with similar structures induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production. For instance, a study highlighted that certain coumarin derivatives caused cell cycle arrest at the S phase, indicating inhibition of DNA synthesis and promoting apoptosis through ROS generation .
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Case Studies :
- A study conducted by Musa et al. (2015) demonstrated that specific coumarin derivatives showed selective cytotoxicity against A549 cells, leading to significant tumor growth inhibition in vivo without notable toxicity .
- Another investigation into 7-methoxycoumarin derivatives revealed promising results in reducing cell viability in MCF-7 cells, suggesting that structural modifications can enhance anticancer efficacy .
Antimicrobial Activity
The antimicrobial properties of coumarins have also been extensively studied. The compound has shown activity against both Gram-positive and Gram-negative bacteria.
- Antibacterial Studies :
- In vitro tests revealed that derivatives of coumarin, including the compound under discussion, demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The disc diffusion method indicated effective inhibition zones at concentrations as low as 0.1 mg/ml .
- A comparative study found that certain modifications to the coumarin structure enhanced antibacterial potency, suggesting that the ethoxy and methoxy groups play a crucial role in biological activity .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and five analogs from the evidence:
Key Findings from Comparative Analysis
Electronic Effects
- This contrasts with the nitro group in , which withdraws electrons, reducing aromatic reactivity .
- Dimethylamino vs. Ethoxy: Compound 4e features a strongly electron-donating -N(CH₃)₂ group, which may enhance solubility in polar solvents compared to the target’s ethoxy group.
Spectroscopic Properties
- IR Spectroscopy : The carbonyl (C=O) stretch in 4e appears at 1712 cm⁻¹ , while the target’s C=O is expected near 1710 cm⁻¹, slightly lower due to ethoxy’s inductive effect.
- NMR: The target’s 8-methoxy and 3-propenoyl groups would produce distinct aromatic proton signals, similar to the split patterns observed in .
Q & A
Q. Critical Factors :
- Catalysts : Palladium or copper salts enhance coupling efficiency in substitution reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve enolate stability during condensation.
- Temperature control : Exothermic reactions require slow addition of reagents to avoid decomposition.
How can X-ray crystallography resolve structural ambiguities in this compound, and what software is recommended for refinement?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and hydrogen-bonding networks:
Q. Common Pitfalls :
- Twinning or disorder in crystals may require alternative space group assignments.
- Hydrogen bonding patterns (e.g., C=O⋯H-O interactions) should align with graph-set analysis (e.g., Etter’s rules) .
How do substituents on the chromenone core influence biological activity, and what methodologies assess these effects?
Advanced Research Question
Substituent effects are evaluated via structure-activity relationship (SAR) studies:
Q. Methodologies :
- Receptor binding assays : Radiolabeled ligands (e.g., ³H-competitive binding) quantify affinity.
- Cellular assays : Measure IC₅₀ in cancer cell lines (e.g., MTT assay) .
- Computational docking : AutoDock Vina predicts binding modes to targets like COX-2 or kinases .
How should researchers address contradictions in spectroscopic data during characterization?
Basic Research Question
Discrepancies in NMR or mass spectra often arise from impurities or tautomerism:
- Multi-technique validation :
- Dynamic effects : Use variable-temperature NMR to detect rotamers or keto-enol tautomerism .
What strategies optimize hydrogen-bonding networks in co-crystals of this compound?
Advanced Research Question
Co-crystallization with pharmaceutically relevant coformers (e.g., nicotinamide) enhances solubility:
- Design principles :
- Analytical tools :
How do reaction conditions affect regioselectivity in substitution reactions at the 4-ethoxy-3-methoxyphenyl group?
Advanced Research Question
Regioselectivity is controlled by electronic and steric factors:
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Nucleophilic substitution :
Reagent Conditions Major Product Amines (e.g., NH₃) DCM, RT, 24h 4-Amino-3-methoxyphenyl Thiols EtOH, K₂CO₃, reflux 4-Sulfanyl-3-methoxyphenyl Grignard reagents THF, −78°C, 2h Alkylated derivatives
Q. Mechanistic Insight :
- Electron-withdrawing ethoxy groups direct nucleophiles to the para position via resonance stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
